

Physical and chemical properties of 3,5-Dimethylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethylpyrazine-2-carboxylic acid

Cat. No.: B1395783

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dimethylpyrazine-2-carboxylic Acid**

Introduction

3,5-Dimethylpyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest to researchers in flavor science and drug development. As a prominent metabolite of 2,3,5-trimethylpyrazine, a key flavor compound formed during the Maillard reaction in roasted foods like coffee, its study provides insights into human metabolism of dietary compounds^{[1][2]} [3]. Furthermore, the pyrazine-carboxylic acid scaffold is a valuable pharmacophore, with related molecules serving as intermediates in the synthesis of drugs for treating diabetes and high cholesterol^{[4][5][6]}. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3,5-Dimethylpyrazine-2-carboxylic acid** determine its behavior in biological and chemical systems. These properties are essential for designing experimental protocols, developing analytical methods, and predicting its pharmacokinetic profile.

Summary of Core Properties

A compilation of the key identifiers and properties for **3,5-Dimethylpyrazine-2-carboxylic acid** is presented below for quick reference.

Property	Value	Source
IUPAC Name	3,5-Dimethylpyrazine-2-carboxylic acid	-
CAS Number	946493-27-2	[7]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [7]
Molecular Weight	152.15 g/mol	[1] [7]
Physical Form	Expected to be a solid at room temperature	Inferred
Purity	Commercially available at ≥97%	[7]

Solubility

While specific quantitative solubility data for **3,5-Dimethylpyrazine-2-carboxylic acid** is not readily available in the literature, its structure as a polar heterocyclic carboxylic acid allows for qualitative predictions. It is expected to be soluble in polar organic solvents such as DMSO and methanol. As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent; it will exhibit significantly greater solubility in basic aqueous solutions where it is deprotonated to form the carboxylate salt. For reference, the related compound 5-Methylpyrazine-2-carboxylic acid has been successfully dissolved in formulations containing DMSO, PEG300, Tween-80, and saline, indicating its amenability to complex solvent systems used in pharmaceutical research^[8].

Acidity (pKa)

The pKa value is critical for understanding the ionization state of the molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa for **3,5-Dimethylpyrazine-2-carboxylic acid** has not been reported. However, the pKa of the structurally similar 3-Methylpyrazine-2-carboxylic acid is approximately 3.6^[9]. Given the electron-withdrawing nature of the pyrazine ring and the presence of the

additional methyl group, the pKa of **3,5-Dimethylpyrazine-2-carboxylic acid** is expected to be in a similar range, indicative of a moderately weak acid.

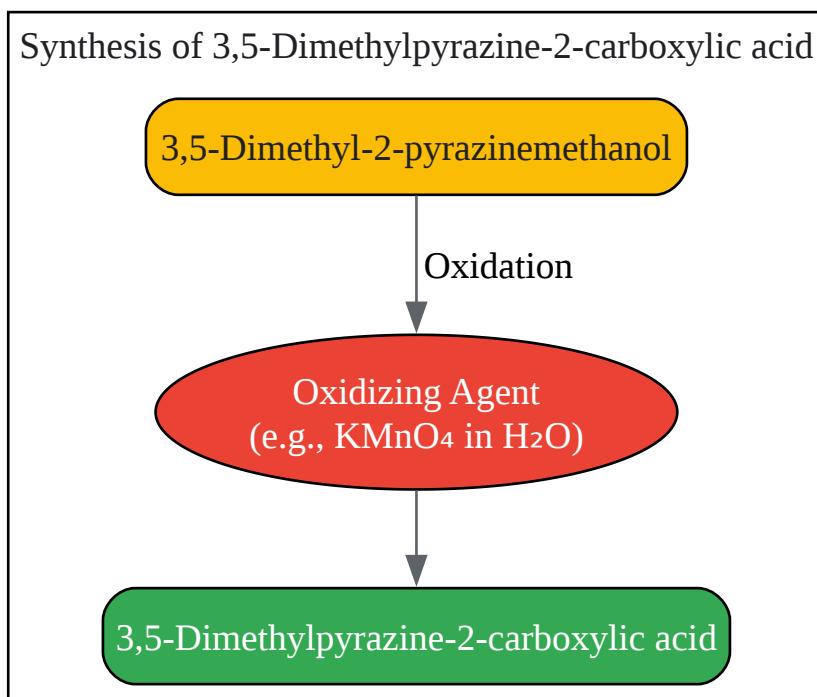
Spectroscopic Profile

The characterization and identification of **3,5-Dimethylpyrazine-2-carboxylic acid** rely heavily on modern spectroscopic techniques. The following data has been reported in the literature, providing a definitive fingerprint for the molecule[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (500 MHz, CDCl_3):
 - δ 8.64 (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6), deshielded by the adjacent nitrogen atoms and the carboxylic acid group.
 - δ 2.97 (s, 3H): This singlet is assigned to the protons of the methyl group at the C-3 position.
 - δ 2.62 (s, 3H): This singlet corresponds to the protons of the methyl group at the C-5 position.
- ^{13}C NMR (125 MHz, CDCl_3):
 - δ 164.2: Carbonyl carbon of the carboxylic acid group.
 - δ 154.7, 150.2, 148.8, 138.0: Aromatic carbons of the pyrazine ring.
 - δ 23.6, 21.4: Carbons of the two methyl groups.

Mass Spectrometry (MS)


- High-Resolution Mass Spectrometry (LC-TOF-MS):
 - Calculated m/z: 153.0664 $[\text{M}+\text{H}]^+$ for $\text{C}_7\text{H}_9\text{N}_2\text{O}_2^+$
 - Observed m/z: 153.0667 $[\text{M}+\text{H}]^+$
- Tandem Mass Spectrometry (MS/MS) Fragments (ESI+):

- 153.1 (100%): The parent ion $[M+H]^+$.
- 135.0: Corresponds to the loss of H_2O from the parent ion.
- 107.0: Likely corresponds to the subsequent loss of CO (carbonyl group).

Synthesis and Reactivity

Synthesis Pathway

3,5-Dimethylpyrazine-2-carboxylic acid can be synthesized from its corresponding alcohol, 3,5-Dimethyl-2-pyrazinemethanol^[1]. This transformation is a standard oxidation reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3,5-DiMethylpyrazine-2-carboxylic acid-946493-27-2 - Thoreauchem [thoreauchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Dimethylpyrazine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395783#physical-and-chemical-properties-of-3-5-dimethylpyrazine-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com